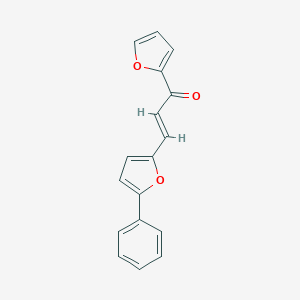![molecular formula C13H16N2O5 B361822 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 346725-39-1](/img/structure/B361822.png)
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is an organic compound with the molecular formula C13H16N2O5 This compound is characterized by the presence of a methoxyphenyl group, an acetylhydrazino moiety, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid typically involves the following steps:
Formation of the Methoxyphenylacetyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine to form 4-methoxyphenylacetaldehyde.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Succinic Anhydride: The hydrazone is then coupled with succinic anhydride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(4-Methylphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(4-Hydroxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
属性
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSLMHYAMLTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
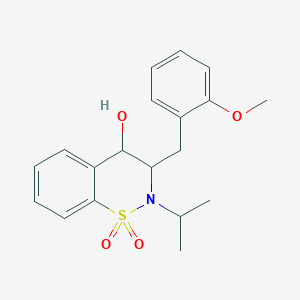
![N-(4-Dimethylamino-phenyl)-2-(5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B361743.png)
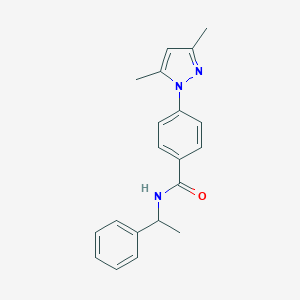
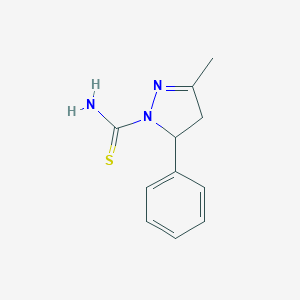
![3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide](/img/structure/B361751.png)

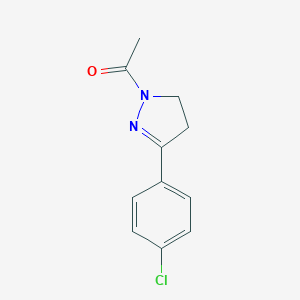
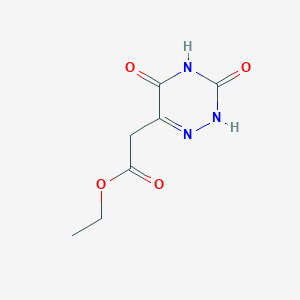
![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)
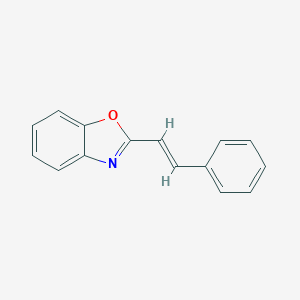
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)
